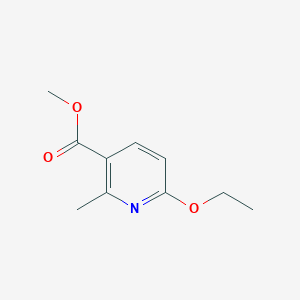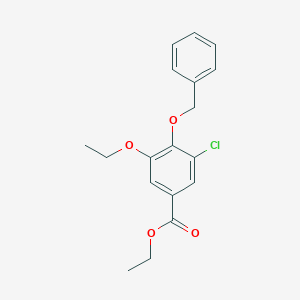![molecular formula C9H15NO2 B13014847 Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13014847.png)
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-azabicyclo[410]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Méthodes De Préparation
The synthesis of ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism and scope. Another approach involves the reaction of N-propargylic β-enaminones with acetylenedicarboxylates under catalyst-free conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boronic esters, tert-butyl lithium, and acetylenedicarboxylates . Major products formed from these reactions include 3-azabicyclo[4.1.0]hepta-2,4-dienes and other functionalized derivatives .
Applications De Recherche Scientifique
This compound has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of biologically active molecules. It has been incorporated into the structure of antihistamine drugs to improve their physicochemical properties . In organic synthesis, it serves as a precursor for the preparation of various functionalized derivatives . Its unique structure makes it valuable for studying strain-releasing reactions and other chemical transformations.
Mécanisme D'action
The mechanism of action of ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the ring system plays a crucial role in its reactivity and binding properties. This compound can act on various biological targets, making it useful in drug design and development .
Comparaison Avec Des Composés Similaires
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate can be compared with other similar compounds, such as tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and 3-azabicyclo[3.1.1]heptanes These compounds share similar structural features but differ in their specific functional groups and applications The presence of the ethyl ester group in ethyl 3-azabicyclo[41
Propriétés
IUPAC Name |
ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)9-5-7(9)3-4-10-6-9/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKIYPUZUSZZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)











